REACTION_CXSMILES
|
C1(CO)CC1.C[O-].[Na+].[CH3:9][N:10]1[CH:19]=[C:18](B2OC(C)(C)C(C)(C)O2)[C:17]2[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=2[C:11]1=[O:29].[Br:30][C:31]1[CH:36]=[C:35]([S:37]([CH2:40][CH3:41])(=[O:39])=[O:38])[CH:34]=[CH:33][C:32]=1[O:42][CH2:43][CH:44]1[CH2:46][CH2:45]1>>[Br:30][C:31]1[CH:36]=[C:35]([S:37]([CH2:40][CH3:41])(=[O:39])=[O:38])[CH:34]=[CH:33][C:32]=1[O:42][CH2:43][CH:44]1[CH2:46][CH2:45]1.[CH:44]1([CH2:43][O:42][C:32]2[CH:31]=[CH:36][C:35]([S:37]([CH2:40][CH3:41])(=[O:39])=[O:38])=[CH:34][C:33]=2[C:18]2[C:17]3[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=3[C:11](=[O:29])[N:10]([CH3:9])[CH:19]=2)[CH2:45][CH2:46]1 |f:1.2|
|
Name
|
alkoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)CO
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
title compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(C=2CCCCC2C(=C1)B1OC(C(O1)(C)C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)S(=O)(=O)CC)OCC1CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)S(=O)(=O)CC)OCC1CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)COC1=C(C=C(C=C1)S(=O)(=O)CC)C1=CN(C(C=2CCCCC12)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |